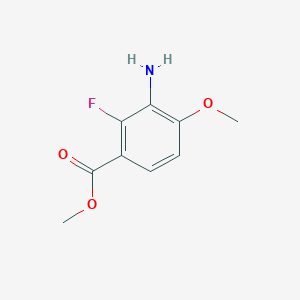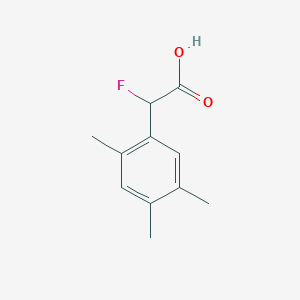![molecular formula C10H10IN3 B13077544 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13077544.png)
1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-iodobenzyl bromide and 3-amino-1H-pyrazole.
Nucleophilic Substitution Reaction: The 4-iodobenzyl bromide undergoes a nucleophilic substitution reaction with 3-amino-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions: 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) in a polar solvent.
Major Products:
Oxidation: Corresponding oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives like alcohols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine exerts its effects is largely dependent on its interaction with molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
- 1-[(4-Bromophenyl)methyl]-1H-pyrazol-3-amine
- 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-amine
- 1-[(4-Fluorophenyl)methyl]-1H-pyrazol-3-amine
Comparison:
- Uniqueness: The presence of the iodine atom in 1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine imparts unique reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can enhance interactions with biological targets, potentially leading to different biological activities.
- Reactivity: Iodine is more reactive in substitution reactions compared to bromine, chlorine, and fluorine, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C10H10IN3 |
|---|---|
分子量 |
299.11 g/mol |
IUPAC 名称 |
1-[(4-iodophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H10IN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) |
InChI 键 |
TYKLUCQXVODOTM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13077461.png)











![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)

